1,2,3-Trithiane-4-pentanoic Acid
Overview
Description
1,2,3-Trithiane-4-pentanoic Acid is a chemical compound with the molecular formula C8H14O2S3 and a molecular weight of 238.39 . It is used in the process for the preparation of thioctic acid with low solvent residue .
Molecular Structure Analysis
The molecular structure of 1,2,3-Trithiane-4-pentanoic Acid consists of 8 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 3 sulfur atoms . The exact mass is 238.015594 Da .Physical And Chemical Properties Analysis
1,2,3-Trithiane-4-pentanoic Acid has a predicted boiling point of 424.8±37.0 °C and a predicted density of 1.277±0.06 g/cm3 . The pKa is predicted to be 4.74±0.10 .Scientific Research Applications
Synthesis and Chemical Properties
1,2,3-Trithiane-4-pentanoic Acid and its derivatives have been a subject of interest in various synthesis and reaction studies. For instance, 2-Aryloxy-s-trithianes have been prepared from 1-tosyl-imino-1-SIV-1,3,5-trithiane and phenolates, showing interesting chemical reactions with nucleophilic aromatic compounds (Walther & Gross, 1981). Additionally, the reactivity and stereochemistry of the 1,2,3-trithiane ring have been explored, revealing insights into its conformation and bonding characteristics (Kato, Hashimoto, Otsuka, & Nakatsu, 1978).
Applications in Bioorganic Chemistry
In bioorganic chemistry, the 1,2-dithiolane ring system, which is closely related to 1,2,3-Trithiane-4-pentanoic Acid, has shown promise. Its application in peptide chemistry, synthesis, conformation, and bioactivity has been studied, highlighting its potential in developing new bioactive compounds (Morera et al., 2002).
Polymer Science and Electrochemistry
In the field of polymer science, the controlled radical polymerization of certain compounds has been facilitated by derivatives of 1,2,3-Trithiane-4-pentanoic Acid, contributing to the development of polymers with well-defined properties (Allen, Hemp, Smith, & Long, 2012). Moreover, the modification of electrode surfaces using derivatives of this compound has been investigated, which is significant in the field of electrochemistry (Tsutsumi, Furumoto, Morita, & Matsuda, 1992).
Solubility and Physical Properties
The solubility characteristics of compounds like 5-(Dithiolan-3-yl)pentanoic Acid in various solvent systems have been studied, providing valuable information for practical applications in chemical processes (Zhang, Dang, & Wei, 2010).
Catalytic Conversion Studies
Research on the catalytic conversion of levulinic acid to pentanoic acid over certain catalysts demonstrates the potential use of derivatives of 1,2,3-Trithiane-4-pentanoic Acid in catalysis and chemical conversion processes (Luo, Bruijnincx, & Weckhuysen, 2014).
Antioxidant Properties in Biological Systems
The unique antioxidant properties of lipoic acid, a derivative of 1,2,3-Trithiane-4-pentanoic Acid, have been investigated, highlighting its role in protecting against oxidative stress in biological systems (Navari-Izzo, Quartacci, & Sgherri, 2002).
properties
IUPAC Name |
5-(trithian-4-yl)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S3/c9-8(10)4-2-1-3-7-5-6-11-13-12-7/h7H,1-6H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMATVIMURBZTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSSC1CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Trithiane-4-pentanoic Acid | |
CAS RN |
1204245-29-3 | |
Record name | 6,8-Epitrithiooctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204245293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3-TRITHIANE-4-PENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQ303H498S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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